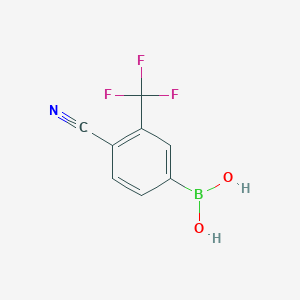

4-Cyano-3-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-cyano-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQDFMCBPJKZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681547 | |

| Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915299-32-0 | |

| Record name | [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)phenylboronic Acid

CAS Number: 915299-32-0

Introduction

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in drug discovery, medicinal chemistry, and materials science.[1][2] Its unique substitution pattern, featuring both a cyano and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that are highly valuable in the design of complex organic molecules. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile reagent, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

4-Cyano-3-(trifluoromethyl)phenylboronic acid is typically supplied as a white to off-white solid.[2] Key physicochemical data are summarized in the table below. The presence of the electron-withdrawing trifluoromethyl and cyano groups influences the Lewis acidity of the boronic acid moiety, a critical factor in its reactivity in cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 915299-32-0 | [1][2] |

| Molecular Formula | C₈H₅BF₃NO₂ | [1][2] |

| Molecular Weight | 214.94 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [1] |

Note: Specific properties such as melting point and solubility may vary depending on the supplier and purity.

Proposed Synthesis

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-Cyano-3-(trifluoromethyl)phenylboronic acid.

Step-by-Step Methodology (Proposed)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-(trifluoromethyl)benzonitrile and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is added dropwise to the freshly prepared aryllithium solution at -78 °C. The mixture is stirred at this temperature for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford 4-cyano-3-(trifluoromethyl)phenylboronic acid as a solid.

Key Applications in Organic Synthesis

The primary application of 4-cyano-3-(trifluoromethyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4] This reaction allows for the coupling of the boronic acid with various organic halides or triflates, providing access to a wide range of biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling: A Representative Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with 4-cyano-3-(trifluoromethyl)phenylboronic acid.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Cyano-3-(trifluoromethyl)phenylboronic acid

Foreword: Understanding the Significance in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. 4-Cyano-3-(trifluoromethyl)phenylboronic acid emerges as a pivotal building block in this context. Its unique electronic and steric characteristics, conferred by the electron-withdrawing trifluoromethyl and cyano moieties, render it a highly valuable reagent in Suzuki-Miyaura cross-coupling reactions and other transition metal-catalyzed transformations. This guide provides a comprehensive examination of the core physical properties of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective application in the synthesis of novel chemical entities.

Molecular Identity and Core Characteristics

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a substituted aromatic boronic acid. The presence of both a trifluoromethyl group and a cyano group on the phenyl ring significantly influences its reactivity and physical properties compared to unsubstituted phenylboronic acid.

| Property | Value | Source |

| Chemical Name | 4-Cyano-3-(trifluoromethyl)phenylboronic acid | N/A |

| CAS Number | 915299-32-0 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅BF₃NO₂ | [1][2][3][4] |

| Molecular Weight | 214.94 g/mol | [4] |

| Appearance | White to off-white solid/powder | [6] |

| Purity (Typical) | >95% | [2][3] |

Thermal Properties: A Key to Reaction Control

The melting point of a reagent is a critical parameter for assessing its purity and stability under thermal stress, directly impacting reaction setup and safety considerations. While specific, experimentally determined melting point data for 4-Cyano-3-(trifluoromethyl)phenylboronic acid is not widely published, data from closely related analogs provides a reliable estimate. For instance, 4-(Trifluoromethyl)phenylboronic acid exhibits a melting point in the range of 245-250 °C[7]. The additional cyano group in the target molecule is expected to influence crystal lattice packing and intermolecular forces, likely resulting in a distinct, though likely high, melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point is a fundamental technique for characterizing a solid crystalline compound. The causality behind this experimental choice lies in its simplicity, accuracy for pure substances, and the small sample quantity required.

Caption: Workflow for Melting Point Determination.

Solubility Profile: The Foundation of Reaction and Purification Strategies

The solubility of a reagent dictates the choice of solvent for a chemical reaction, its subsequent work-up, and purification by crystallization or chromatography. Phenylboronic acids, in general, exhibit good solubility in polar aprotic solvents like ethers and ketones, and poor solubility in nonpolar hydrocarbon solvents[8]. The presence of the polar cyano group and the lipophilic trifluoromethyl group in 4-Cyano-3-(trifluoromethyl)phenylboronic acid suggests a nuanced solubility profile.

Qualitative Solubility:

Based on data for analogous compounds, the expected solubility is as follows:

-

Soluble in: Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane[9].

-

Slightly soluble to insoluble in: Water, Hexanes.

Experimental Protocol: Determining Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of the compound in various solvents, which is crucial for selecting appropriate solvent systems for synthesis and purification.

-

Preparation: Add approximately 10 mg of 4-Cyano-3-(trifluoromethyl)phenylboronic acid to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the test tube.

-

Observation: Vigorously agitate the mixture at room temperature. Observe for complete dissolution.

-

Heating: If the compound does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The combination of NMR, FT-IR, and Mass Spectrometry provides a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Cyano-3-(trifluoromethyl)phenylboronic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substitution pattern on the phenyl ring. The boronic acid protons (B(OH)₂) typically appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the trifluoromethyl group will appear as a quartet due to C-F coupling[10][11].

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The trifluoromethyl group will give a singlet in the ¹⁹F NMR spectrum, providing unambiguous evidence of its presence[10][11].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Boronic acid (B(OH)₂) |

| ~2230 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1350 | B-O stretch | Boronic acid |

| ~1100-1300 | C-F stretch | Trifluoromethyl group |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 4-Cyano-3-(trifluoromethyl)phenylboronic acid, electrospray ionization (ESI) is a common technique. The expected molecular ion peak [M-H]⁻ would be observed at m/z 213.9 in the negative ion mode.

Experimental Workflow: Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Crystalline Structure: The Solid-State Architecture

General Protocol: Single-Crystal X-ray Diffraction

The successful application of this technique is contingent on the growth of high-quality single crystals.

-

Crystal Growth: Dissolve the compound in a suitable solvent and allow for slow evaporation, or use vapor diffusion or slow cooling techniques to promote the formation of single crystals.

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Conclusion: A Versatile Reagent with Well-Defined Properties

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a key synthetic intermediate whose physical properties are dictated by the interplay of its functional groups. A thorough understanding of its thermal stability, solubility, and spectroscopic characteristics is essential for its effective use in the synthesis of complex molecules. While some specific quantitative data for this compound remains to be fully elucidated in the public literature, the principles and protocols outlined in this guide provide a robust framework for its handling, characterization, and application in research and development.

References

-

Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link]

-

(3-Cyano-4-(trifluoromethyl)phenyl)boronic acid - Lead Sciences. [Link]

-

Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC - NIH. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

4-Cyano-3-(trifluoromethyl)aniline - Wikipedia. [Link]

-

3-Cyano-4-(trifluoromethyl)phenylboronic Acid | N/A - Coompo. [Link]

-

[4-cyano-3-(trifluoromethyl)phenyl]boronic acid In Stock - Anichem. [Link]

-

4-Cyano-3-(trifluoromethyl)phenylboronic acid - CRO SPLENDID LAB. [Link]

-

4-Cyano-3-(trifluoromethyl)phenylboronic acid | - Frontier Specialty Chemicals. [Link]

-

Certificate of analysis - Thermo Fisher Scientific. [Link]

-

Certificate of analysis - Thermo Fisher Scientific. [Link]

Sources

- 1. 915299-32-0|(4-Cyano-3-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. [4-cyano-3-(trifluoromethyl)phenyl]boronic acid - Anichem [anichemllc.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. 4-Cyano-3-(trifluoromethyl)phenylboronic acid | [frontierspecialtychemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. d-nb.info [d-nb.info]

- 9. 3-Cyano-4-(trifluoromethyl)phenylboronic Acid | N/A - Coompo [coompo.com]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. sites.pitt.edu [sites.pitt.edu]

- 13. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyano-3-(trifluoromethyl)phenylboronic acid molecular weight

An In-Depth Technical Guide to 4-Cyano-3-(trifluoromethyl)phenylboronic acid: Properties, Applications, and Experimental Considerations

Executive Summary

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries. Its unique electronic properties, imparted by the presence of both a cyano (-CN) and a trifluoromethyl (-CF3) group, make it a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The trifluoromethyl moiety is known to enhance critical drug-like properties such as lipophilicity and metabolic stability, while the cyano group provides a versatile handle for further chemical transformations.[1][2] This guide provides a comprehensive overview of the compound's physicochemical properties, core applications, detailed experimental protocols, and critical considerations for its handling and storage, aimed at researchers, chemists, and drug development professionals.

Physicochemical Properties and Characterization

The utility of 4-Cyano-3-(trifluoromethyl)phenylboronic acid in synthetic applications is directly linked to its distinct structural and electronic characteristics. The presence of two strong electron-withdrawing groups on the phenyl ring significantly influences its reactivity.

Core Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 214.94 g/mol | [3][4][5] |

| Molecular Formula | C8H5BF3NO2 | [4][5][6][7] |

| CAS Number | 915299-32-0 | [3][4][6][8] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥95-98% | [4][6][7][8] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

Structural Influence on Reactivity

The substitution pattern of the phenyl ring is critical to the compound's chemical behavior. The electron-withdrawing nature of the cyano and trifluoromethyl groups decreases the electron density of the aromatic ring. This electronic modulation affects the transmetalation step in Suzuki-Miyaura coupling reactions, a key concept in its chemistry.[9][10] This can lead to cleaner reaction profiles and improved yields compared to less functionalized phenylboronic acids.[9]

Standard Analytical Characterization

Complete characterization of boronic acids can be challenging as they readily form stable cyclic anhydrides known as boroxines, especially upon dehydration.[11] Therefore, a combination of analytical techniques is essential for unambiguous identification and purity assessment.

-

NMR Spectroscopy: 1H, 13C, 19F, and 11B NMR are used to confirm the structure. The presence of the boroxine anhydride can often be detected in 1H and 11B NMR spectra.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material, which is critical for reproducible results in subsequent synthetic applications.[2]

Core Applications in Synthetic Chemistry

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a versatile building block, primarily utilized for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this reagent is in the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis that enables the efficient formation of biaryl structures.[1][10] The boronic acid serves as the organoboron component, which reacts with an aryl halide or triflate in the presence of a palladium catalyst and a base. Its unique electronic properties make it an excellent coupling partner for constructing molecules with potential therapeutic value.[9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 915299-32-0|(4-Cyano-3-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 4-Cyano-3-(trifluoromethyl)phenylboronic acid | [frontierspecialtychemicals.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. calpaclab.com [calpaclab.com]

- 7. [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid [cymitquimica.com]

- 8. [4-cyano-3-(trifluoromethyl)phenyl]boronic acid - Anichem [anichemllc.com]

- 9. nbinno.com [nbinno.com]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 4-Cyano-3-(trifluoromethyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyano-3-(trifluoromethyl)phenylboronic acid, a critical reagent in modern synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility. It offers insights into solvent selection, provides a detailed, field-proven protocol for empirical solubility determination, and discusses the profound implications of solubility on its primary application in Suzuki-Miyaura cross-coupling reactions. This guide aims to equip the reader with the necessary knowledge to effectively handle and utilize this versatile building block in their research endeavors.

Introduction: The Significance of 4-Cyano-3-(trifluoromethyl)phenylboronic acid

4-Cyano-3-(trifluoromethyl)phenylboronic acid, with the chemical formula C8H5BF3NO2 and a molecular weight of 214.9 g/mol , is a highly functionalized arylboronic acid.[1] Its strategic importance stems from its utility as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2][3] The presence of three distinct functional groups—a boronic acid, a nitrile (cyano group), and a trifluoromethyl group—on a phenyl ring makes it a versatile reagent for creating diverse molecular architectures.

The boronic acid moiety is the cornerstone of its reactivity, enabling its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a powerful tool for forming carbon-carbon bonds, a fundamental transformation in organic synthesis.[2][4] The cyano and trifluoromethyl groups impart unique electronic properties and can serve as handles for further chemical modifications, influencing the biological activity and physical properties of the final products.[5]

Understanding and controlling the solubility of this compound is paramount for its effective use. Proper dissolution is the first and often most critical step in achieving successful reaction outcomes, ensuring homogenous reaction conditions, and enabling accurate quantification and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 915299-32-0 | [1][6] |

| Molecular Formula | C8H5BF3NO2 | [1] |

| Molecular Weight | 214.9 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically ≥95% | [1] |

Solubility Profile: A Technical Discussion

While specific, quantitative solubility data for 4-Cyano-3-(trifluoromethyl)phenylboronic acid is not extensively documented in publicly available literature, we can infer its likely behavior based on the general principles of solubility and data for structurally related phenylboronic acids.[7][8]

Phenylboronic acids generally exhibit good solubility in polar aprotic solvents, particularly ethers and ketones.[7][8] Their solubility in nonpolar hydrocarbon solvents is typically very low.[7][8] The presence of the polar cyano group and the highly electronegative trifluoromethyl group in 4-Cyano-3-(trifluoromethyl)phenylboronic acid is expected to influence its solubility.

Expected Solubility Trends:

-

High Solubility: Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane), Ketones (e.g., Acetone, 2-Butanone). These solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.

-

Moderate Solubility: Halogenated solvents (e.g., Dichloromethane (DCM), Chloroform).

-

Low to Insoluble: Nonpolar hydrocarbon solvents (e.g., Hexane, Toluene).

-

Aqueous Solubility: The aqueous solubility of phenylboronic acids can be complex and pH-dependent. Generally, they are sparingly soluble in neutral water. The presence of the trifluoromethyl group, a lipophilic moiety, may decrease aqueous solubility.

The following table provides an estimated qualitative solubility profile. It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | Hydrogen bond accepting capabilities. |

| Ketones | Acetone, 2-Butanone | High | Polar, hydrogen bond accepting. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | Primarily nonpolar interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Nonpolar nature. |

| Alcohols | Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding, but also potential for esterification with the boronic acid. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | Highly polar aprotic solvents. |

| Water | H2O | Low (pH-dependent) | Limited by the lipophilic aromatic ring and CF3 group. |

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

The following protocol provides a robust and reliable method for determining the solubility of 4-Cyano-3-(trifluoromethyl)phenylboronic acid in a given solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials and Equipment

-

4-Cyano-3-(trifluoromethyl)phenylboronic acid (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-Cyano-3-(trifluoromethyl)phenylboronic acid to a vial to ensure that a saturated solution is formed. Record the approximate amount of solid added.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker or water bath. Allow the mixture to equilibrate for at least 24 hours to ensure that the solution is fully saturated. The presence of undissolved solid at the end of this period is crucial.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to remove any suspended solid particles.

-

Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed evaporation dish. Record the exact volume transferred.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish. A vacuum oven at a moderate temperature is recommended to avoid decomposition of the compound.

-

Drying and Weighing: Dry the residue in the dish to a constant weight. Reweigh the dish containing the dried solid.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant transferred (mL)

Implications of Solubility in Suzuki-Miyaura Cross-Coupling Reactions

The solubility of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is not merely a physical constant; it has profound practical implications for its most common application, the Suzuki-Miyaura cross-coupling reaction.[2]

Reaction Homogeneity and Kinetics

For a liquid-phase reaction to proceed efficiently, all reactants should ideally be in the same phase. Poor solubility of the boronic acid can lead to a heterogeneous reaction mixture, which can result in:

-

Slower reaction rates: The reaction can only occur at the interface between the solid and liquid phases, limiting the overall reaction rate.

-

Incomplete reactions: A portion of the boronic acid may remain undissolved and unreacted, leading to lower yields.

-

Poor reproducibility: The surface area of the undissolved solid can vary between experiments, leading to inconsistent results.

Choice of Solvent System

The choice of solvent is a critical parameter in a Suzuki-Miyaura coupling.[] The solvent must not only dissolve the boronic acid but also the organohalide coupling partner and be compatible with the palladium catalyst and base. Common solvents for these reactions, such as toluene, dioxane, and DMF, are often chosen for their ability to dissolve a wide range of reactants.[5] If the solubility of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is limited in a particular solvent, a co-solvent system may be necessary.

Logical Relationship Diagram

Sources

An In-Depth Technical Guide to the Synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic Acid

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a prized tool for medicinal chemists.[1] Among the vast arsenal of fluorinated building blocks, 4-Cyano-3-(trifluoromethyl)phenylboronic acid stands out as a particularly valuable intermediate. Its trifluoromethyl and cyano groups offer potent electron-withdrawing effects, while the boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of the synthesis of this important compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategy: The Miyaura Borylation Approach

The most prevalent and efficient method for the synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is the Miyaura borylation reaction.[2][3][4] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-boron bond by reacting an aryl halide with a diboron reagent. In the context of our target molecule, the key starting material is 4-bromo-2-(trifluoromethyl)benzonitrile.[5]

The choice of the Miyaura borylation is underpinned by several key advantages:

-

Mild Reaction Conditions: The reaction typically proceeds under relatively gentle conditions, which preserves the sensitive cyano and trifluoromethyl functional groups.

-

High Functional Group Tolerance: This method is compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[2]

-

Good to Excellent Yields: The Miyaura borylation is known for its high efficiency, often providing the desired product in substantial yields.

Experimental Protocol: A Step-by-Step Guide

This section details a representative experimental protocol for the synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic acid via the Miyaura borylation of 4-bromo-2-(trifluoromethyl)benzonitrile.

Reagents and Materials

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 | C₈H₃BrF₃N | 250.02 | White to off-white solid, Melting Point: 37-44 °C[5][6][7] |

| Bis(pinacolato)diboron | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 | Colorless solid, Melting Point: 137-140 °C, Moisture-sensitive[8][9][10] |

| Potassium Acetate (KOAc) | 127-08-2 | C₂H₃KO₂ | 98.14 | White crystalline solid, Melting Point: 292 °C, Soluble in water[11][12][13][14] |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | Orange-red powder, Melting Point: 275-280 °C (decomposes)[1][15][16][17] |

| 1,4-Dioxane (anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Colorless liquid, Boiling Point: 101 °C, Can form explosive peroxides[18][19][20][21][22] |

Reaction Setup and Procedure

-

Inert Atmosphere: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (2.0-3.0 eq).

-

Catalyst Addition: To this mixture, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Then, add anhydrous 1,4-dioxane via a syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, the pinacol ester of 4-Cyano-3-(trifluoromethyl)phenylboronic acid, can often be used in the next step without further purification. For the isolation of the boronic acid, the pinacol ester is subjected to hydrolysis.

-

Hydrolysis (Optional): Dissolve the crude pinacol ester in a suitable solvent system (e.g., acetone/water or THF/water) and treat with an acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification. The resulting 4-Cyano-3-(trifluoromethyl)phenylboronic acid can then be isolated by filtration or extraction. Further purification can be achieved by recrystallization.

Mechanistic Insights: The Catalytic Cycle of Miyaura Borylation

The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-2-(trifluoromethyl)benzonitrile) to the palladium(0) complex to form a palladium(II) species.

-

Transmetalation: The diboron reagent, activated by the base (potassium acetate), undergoes transmetalation with the palladium(II) complex. The acetate ligand on palladium is believed to facilitate this step.[2]

-

Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the desired arylboronate ester and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1. Catalytic cycle of the Miyaura borylation.

Applications in Drug Discovery and Beyond

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a versatile building block with significant applications in several areas of research and development:

-

Pharmaceutical Intermediates: It serves as a crucial component in the synthesis of a variety of biologically active molecules. The unique substitution pattern of the phenyl ring allows for the fine-tuning of the electronic and steric properties of drug candidates, potentially leading to enhanced efficacy and selectivity.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is utilized in the development of novel pesticides and herbicides.

-

Materials Science: The electronic nature of 4-Cyano-3-(trifluoromethyl)phenylboronic acid makes it an attractive building block for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and other organic electronic components.

Conclusion

The synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic acid via the Miyaura borylation of 4-bromo-2-(trifluoromethyl)benzonitrile represents a robust and reliable method for accessing this valuable synthetic intermediate. The mild reaction conditions, high functional group tolerance, and good yields make this approach highly attractive for both academic and industrial laboratories. As the demand for sophisticated fluorinated building blocks continues to grow, a thorough understanding of the synthesis and applications of compounds like 4-Cyano-3-(trifluoromethyl)phenylboronic acid will remain essential for driving innovation in drug discovery and materials science.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Potassium Acetate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

-

Vedantu. (2022, April 26). Potassium Acetate Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]

-

Enviro Wiki. (2022, April 27). 1,4-Dioxane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dioxane. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. Retrieved from [Link]

-

United States Environmental Protection Agency. (2017, September). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties of Potassium acetate – CH3CO2K. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POTASSIUM ACETATE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthetic Utility of Bis(pinacolato)diboron. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pd(dppf)Cl2 [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pd dppf Cl2. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(pinacolato)diborane. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(pinacolato)diboron. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluorobenzonitrile. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

Sources

- 1. DPPF Catalyst, DPPF Supplier, [1,1′-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II) - UIV Chem [riyngroup.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Bromo-2-(trifluoromethyl)benzonitrile | 191165-13-6 [sigmaaldrich.com]

- 8. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 9. Bis(pinacolato)diborane | C12H24B2O4 | CID 2733548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 11. SATHEE: Chemistry Potassium Acetate [sathee.iitk.ac.in]

- 12. Potassium Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

- 14. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 15. Pd(dppf)Cl2 [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | C68H56Cl4Fe2P4Pd2 | CID 131740436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Pd dppf Cl2 | C34H28Cl2FeP2Pd | CID 86671587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. 1,4-Dioxane - Enviro Wiki [enviro.wiki]

- 21. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Stability of 4-Cyano-3-(trifluoromethyl)phenylboronic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the stability of 4-cyano-3-(trifluoromethyl)phenylboronic acid, a critical reagent in contemporary drug discovery and organic synthesis. Boronic acids are known for their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions; however, their stability can be a significant concern, impacting shelf-life, reaction efficiency, and impurity profiles. This document delves into the intrinsic stability of 4-cyano-3-(trifluoromethyl)phenylboronic acid, influenced by its unique electronic properties, and provides field-proven methodologies for its storage, handling, and analysis. Detailed protocols for forced degradation studies and the development of a stability-indicating HPLC method are presented to empower researchers, scientists, and drug development professionals with the knowledge to ensure the integrity and consistent performance of this vital building block.

Introduction: The Double-Edged Sword of Boronic Acid Reactivity and Stability

Boronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance, making it a cornerstone of pharmaceutical and materials science research. However, the very properties that make boronic acids reactive also render them susceptible to degradation. The primary degradation pathways for arylboronic acids include protodeboronation (loss of the boronic acid moiety) and oxidation.

The stability of a given arylboronic acid is intricately linked to the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to destabilize the C-B bond, making the compound more prone to protodeboronation. Conversely, electron-withdrawing groups can enhance the stability of the boronic acid. 4-Cyano-3-(trifluoromethyl)phenylboronic acid is a case in point, featuring two potent electron-withdrawing groups: a cyano (-CN) group and a trifluoromethyl (-CF3) group. This guide will explore how these substituents contribute to the enhanced stability of this particular reagent and provide a framework for its practical application and quality control.

Intrinsic Stability of 4-Cyano-3-(trifluoromethyl)phenylboronic Acid: The Influence of Electronic Effects

The presence of the cyano and trifluoromethyl groups on the phenyl ring of 4-cyano-3-(trifluoromethyl)phenylboronic acid significantly impacts its stability profile. Both groups are strongly electron-withdrawing, which has two primary consequences for the molecule's stability:

-

Increased Resistance to Protodeboronation: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common degradation pathway for arylboronic acids, particularly under acidic or basic conditions. The electron-withdrawing nature of the -CN and -CF3 groups decreases the electron density at the carbon atom attached to the boron, strengthening the C-B bond and making it less susceptible to protonolysis. Studies on trifluoromethylphenylboronic acids have shown their high resistance to this degradation pathway.

-

Enhanced Lewis Acidity and Potential for Anhydride Formation: The electron-withdrawing substituents increase the Lewis acidity of the boron atom. While this can enhance reactivity in certain coupling reactions, it also increases the propensity for the boronic acid to undergo dehydration to form boroxines (cyclic anhydrides). Boroxine formation is a reversible process, but it can affect the solubility and reactivity of the material. It is a common observation that containers of arylboronic acids contain varying amounts of their corresponding anhydrides.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of 4-cyano-3-(trifluoromethyl)phenylboronic acid, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can promote hydrolysis and oxidation. |

| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation. |

| Handling | Weigh and handle quickly in a dry environment | Minimizes exposure to ambient moisture. Use in a fume hood with appropriate personal protective equipment. |

Assessing Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals and is equally valuable for understanding the stability of key reagents. By subjecting 4-cyano-3-(trifluoromethyl)phenylboronic acid to conditions more severe than those it would encounter during normal handling and storage, we can identify its likely degradation products and establish its degradation pathways. This information is invaluable for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation

This protocol outlines a systematic approach to the forced degradation of 4-cyano-3-(trifluoromethyl)phenylboronic acid.

Materials:

-

4-Cyano-3-(trifluoromethyl)phenylboronic acid

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

Heating block or water bath

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 4-cyano-3-(trifluoromethyl)phenylboronic acid in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the mixture at 80 °C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the mixture at 80 °C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M HCl.

-

Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of solid 4-cyano-3-(trifluoromethyl)phenylboronic acid in a vial and heat at 105 °C for 48 hours.

-

Dissolve the stressed solid in acetonitrile to prepare a 1 mg/mL solution.

-

Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., 100 µg/mL in 50:50 acetonitrile/water) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).

-

Analyze the solution directly by HPLC.

-

-

Control Samples: Prepare control samples by diluting the stock solution with the appropriate solvent mixture without subjecting them to stress conditions.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 5).

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products, excipients, and any other potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used technique for this purpose.

Experimental Protocol for HPLC Method Development

This protocol provides a starting point for developing a validated stability-indicating HPLC method for 4-cyano-3-(trifluoromethyl)phenylboronic acid.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or as determined by PDA analysis) |

| Injection Volume | 10 µL |

Method Development and Validation Strategy:

-

Specificity: Inject the stressed samples from the forced degradation study. The method is considered specific if the peaks for the degradation products are well-resolved from the main peak of 4-cyano-3-(trifluoromethyl)phenylboronic acid. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak.

-

Linearity: Prepare a series of standard solutions of 4-cyano-3-(trifluoromethyl)phenylboronic acid at different concentrations (e.g., 5-150 µg/mL). Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a placebo (if applicable) or a known concentration of the analyte into a sample matrix. The recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze multiple injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. The method should remain reliable under these minor variations.

Potential Impurities and Their Origins

Understanding the potential impurities in a reagent is crucial for quality control and for interpreting analytical data. For 4-cyano-3-(trifluoromethyl)phenylboronic acid, impurities can arise from the synthetic route or from degradation.

A likely synthetic precursor to 4-cyano-3-(trifluoromethyl)phenylboronic acid is 4-cyano-3-(trifluoromethyl)aniline. Therefore, residual amounts of this starting material could be a potential process-related impurity. Other potential impurities could include isomers or related compounds formed during the synthesis.

Degradation impurities, as identified through forced degradation studies, would primarily include the protodeboronated product, 2-(trifluoromethyl)benzonitrile, and potentially oxidation products.

Conclusion: Ensuring Quality and Consistency in Research and Development

The stability of 4-cyano-3-(trifluoromethyl)phenylboronic acid is a critical parameter that directly influences its performance in synthetic applications and the quality of the resulting products. The inherent stability of this compound, conferred by its electron-withdrawing substituents, makes it a robust reagent. However, a thorough understanding of its potential degradation pathways and the implementation of appropriate storage, handling, and analytical quality control measures are paramount.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and manage the stability of 4-cyano-3-(trifluoromethyl)phenylboronic acid. By following the detailed protocols for storage, forced degradation studies, and the development of a stability-indicating HPLC method, users can ensure the integrity of this vital synthetic building block, leading to more reliable and reproducible scientific outcomes.

Visualizations

References

-

Tucker H, Crook JW, Chesterson GJ. Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry. 1988;31(5):954-9. [Link]

-

ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003). [Link]

-

Gozdalik, J.T., Marek, P.H., Madura, I.D., Gierczyk, B., Popenda, Ł., Schroeder, G., Adamczyk-Woźniak, A., & Sporzyński, A. (2019). Structures and properties of trifluoromethylphenylboronic acids. Journal of Molecular Structure, 1180, 54-61. [Link]

-

Lloyd-Jones, G. C., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324-1336. [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. [Link]

-

Perrin, D. M., et al. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(48), 17160–17163. [Link]

An In-depth Technical Guide to 4-Cyano-3-(trifluoromethyl)phenylboronic Acid for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Cyano-3-(trifluoromethyl)phenylboronic acid, with CAS Number 915299-32-0, has emerged as a critical reagent for researchers, scientists, and drug development professionals.[1][2][3] Its strategic importance lies in the unique combination of a cyano group and a trifluoromethyl group on a phenylboronic acid scaffold. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5][6] The cyano group, a versatile synthetic handle, further extends the molecular diversification possibilities.

This guide provides an in-depth overview of 4-Cyano-3-(trifluoromethyl)phenylboronic acid, from its commercial availability and chemical properties to its applications in organic synthesis and drug discovery, supported by practical insights and protocols.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 915299-32-0 | [1][3] |

| Molecular Formula | C8H5BF3NO2 | [3] |

| Molecular Weight | 214.9 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and DMF |

The presence of the electron-withdrawing trifluoromethyl and cyano groups significantly influences the electronic properties of the phenyl ring, enhancing the Lewis acidity of the boronic acid moiety. This heightened reactivity is a key factor in its utility in cross-coupling reactions.

Commercial Suppliers and Quality Considerations

The quality and reliability of starting materials are foundational to successful research outcomes. Several reputable chemical suppliers offer 4-Cyano-3-(trifluoromethyl)phenylboronic acid, and the choice of supplier can impact the purity and consistency of the material.

| Supplier | Product Number | Purity | Available Quantities |

| Anichem | H12077 | >95% | 0.5g, 1g, 5g |

| BLDpharm | BD01551170 | 98% | Inquire |

| Frontier Specialty Chemicals | C14151 | Inquire | 1g, Bulk |

| Aladdin Scientific | ALA-P112436 | min 95% | 1g |

When selecting a supplier, it is crucial to request and review the Certificate of Analysis (CoA) to verify the purity and identity of the compound. Impurities can significantly affect the outcome of sensitive reactions.

Core Applications in Organic Synthesis and Drug Discovery

The primary application of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7][9]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals and advanced materials.[9] The trifluoromethyl and cyano-substituted phenyl ring of this boronic acid can be efficiently coupled with a variety of aryl or heteroaryl halides or triflates.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The incorporation of the 4-cyano-3-(trifluoromethyl)phenyl moiety into lead compounds is a strategic approach in drug design. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking potential sites of oxidation.[5][6] Furthermore, its lipophilicity can improve membrane permeability and cell uptake.[4][5] This boronic acid has been utilized in the synthesis of selective androgen receptor modulators (SARMs) and other therapeutic agents.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using 4-Cyano-3-(trifluoromethyl)phenylboronic acid.

Objective: To synthesize 4'-Cyano-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

4-Bromobenzonitrile

-

4-Cyano-3-(trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 4-Cyano-3-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Under an inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

-

Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for a representative Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Cyano-3-(trifluoromethyl)phenylboronic acid.

-

Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a high-value building block that empowers chemists in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features facilitate the creation of complex molecules with desirable properties. By understanding its chemical characteristics, sourcing high-quality material, and employing robust synthetic protocols, researchers can fully leverage the potential of this versatile reagent to advance their scientific endeavors.

References

- Apollo Scientific. "[4-Cyano-3-(trifluoromethyl)

- Benchchem. "Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling."

- Chemicalbook. "[4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]BORONIC ACID | 915299-32-0."

- Aladdin Scientific. "4-Cyano-3-(trifluoromethyl)phenylboronic acid, min 95%, 1 gram."

- Ningbo Inno Pharmchem Co., Ltd. "Advancing Research with 3,5-Bis(trifluoromethyl)

- Anichem. "[4-cyano-3-(trifluoromethyl)phenyl]boronic acid In Stock."

- BLDpharm. "915299-32-0|(4-Cyano-3-(trifluoromethyl)phenyl)boronic acid."

- Coompo. "3-Cyano-4-(trifluoromethyl)phenylboronic Acid | N/A."

- Frontier Specialty Chemicals. "4-Cyano-3-(trifluoromethyl)phenylboronic acid."

- Lead Sciences. "(3-Cyano-4-(trifluoromethyl)phenyl)boronic acid."

- MDPI. "Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid."

- MDPI.

- National Institutes of Health (NIH). "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity."

- Organic Chemistry Portal. "Suzuki Coupling."

- PubMed. "Design and discovery of boronic acid drugs."

- Sigma-Aldrich. "4-(Trifluoromethyl)phenylboronic acid = 95.0 128796-39-4."

- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction."

- Journal of Biomedical Research & Environmental Sciences.

- Semantic Scholar. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity."

- SciSpace. "Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran."

- Chem-Impex. "4-Cyano-3-fluorophenylboronic acid."

- AFG Bioscience LLC.

- AK Scientific, Inc.

- TCI Chemicals. "3-(Trifluoromethoxy)

- Sigma-Aldrich.

- Google Patents. "Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide."

- PubMed. "Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)

- Organic Syntheses. "(3,4,5-trifluorophenyl)boronic acid."

- Chem-Impex. "Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid."

- National Institutes of Health (NIH).

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. [4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]BORONIC ACID | 915299-32-0 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

The Core Reactivity of 4-Cyano-3-(trifluoromethyl)phenylboronic Acid: A Guide for Advanced Synthesis

An In-depth Technical Guide

Foreword: The Strategic Advantage in Complex Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and ultimate molecular function. 4-Cyano-3-(trifluoromethyl)phenylboronic acid has emerged as a reagent of profound importance. Its meticulously designed structure, featuring potent electron-withdrawing groups, offers chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth technical exploration of its reactivity, grounded in mechanistic principles and validated by practical, field-proven protocols. It is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of this versatile compound.

Fundamental Properties and Structural Analysis

A comprehensive understanding of the physicochemical characteristics of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is the foundation for its effective application.

| Property | Value | Source |

| Molecular Formula | C8H5BF3NO2 | [1][2][3] |

| Molecular Weight | 214.94 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 915299-32-0 | [1][4] |

The key to its distinct reactivity lies in the electronic impact of the cyano (-CN) and trifluoromethyl (-CF3) substituents. Both are strong electron-withdrawing groups, which significantly reduces the electron density of the phenyl ring. This electronic feature is pivotal in modulating its performance in cross-coupling reactions.[5]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of 4-Cyano-3-(trifluoromethyl)phenylboronic acid, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates.[5][6] This palladium-catalyzed reaction is a cornerstone of modern synthesis due to its mild conditions and functional group tolerance.[6][7]

Mechanistic Insights

The Suzuki-Miyaura catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the 4-cyano-3-(trifluoromethyl)phenyl ring plays a crucial role in the transmetalation step. Activation of the boronic acid with a base forms a more nucleophilic boronate species, which then transfers the aryl group to the palladium center.[7] The electron-withdrawing substituents on the boronic acid can influence the rate and efficiency of this transfer.

Figure 1: Experimental workflow for a typical Suzuki-Miyaura coupling.

Validated Experimental Protocol: Synthesis of a Biaryl Intermediate

This protocol outlines a reliable method for the Suzuki-Miyaura coupling of 4-Cyano-3-(trifluoromethyl)phenylboronic acid with an aryl bromide.

Core Requirements:

-

4-Cyano-3-(trifluoromethyl)phenylboronic acid

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene, Ethanol, and Water (degassed)

-

Standard inert atmosphere glassware and purification apparatus

Step-by-Step Methodology:

-

Reaction Assembly: In a dry round-bottom flask, combine the aryl bromide (1.0 equiv), 4-Cyano-3-(trifluoromethyl)phenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).[6]

-

Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene and a 2 M aqueous solution of potassium carbonate.[6]

-

Thermal Conditions: Vigorously stir the reaction mixture and heat to 80-90 °C for 4-6 hours.[6]

-

Reaction Monitoring: Track the consumption of starting materials using thin-layer chromatography (TLC).[6]

-

Aqueous Work-up: After cooling to room temperature, perform a standard aqueous work-up, extracting the product into an organic solvent such as ethyl acetate.[6]

-

Purification: Purify the crude product via column chromatography on silica gel to yield the target biaryl compound.[6]

Rationale for Experimental Design:

-

Catalyst System: The combination of a palladium source like Pd(OAc)2 and a phosphine ligand such as PPh3 is a robust and widely used catalyst system for Suzuki-Miyaura couplings.

-

Base: An aqueous solution of a base like potassium carbonate is essential for activating the boronic acid to facilitate transmetalation.[6]

-

Inert Conditions: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif provided by 4-Cyano-3-(trifluoromethyl)phenylboronic acid is a key component in the development of various therapeutic agents.[8][9] The trifluoromethyl group, in particular, can enhance properties like metabolic stability and binding affinity of drug candidates.[10]

A notable application is in the synthesis of selective androgen receptor modulators (SARMs). For instance, it is a precursor to compounds like (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), which has been investigated for hormonal male contraception.[11] This highlights the importance of this building block in creating molecules with specific and potent biological activity.[11]

Figure 2: Role in the synthesis of therapeutic agents.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring the stability and safety of 4-Cyano-3-(trifluoromethyl)phenylboronic acid.

-

Personal Protective Equipment: Always handle this compound in a well-ventilated area, wearing appropriate protective gloves, clothing, and eye protection.[12][13]

-

Hazard Statements: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[12]

-

Spill Management: In case of a spill, avoid generating dust and use dry clean-up procedures.[12]

Conclusion: A Versatile and Indispensable Reagent

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties make it an exceptional substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex molecules. Its proven utility in the development of pharmaceuticals underscores its importance in medicinal chemistry and drug discovery. As synthetic methodologies continue to advance, the applications for this powerful reagent are poised to expand even further.

References

-

Moleqube. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. Retrieved from [Link]

-

Moleqube. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. Retrieved from [Link]

-

Moleqube. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Retrieved from [Link]

-

Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

Angene Chemical. (2021, May 1). 3-(Trifluoromethyl)Phenylboronic Acid Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]

-

MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Lead Sciences. (n.d.). (3-Cyano-4-(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). 4-Cyano-3-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 915299-32-0|(4-Cyano-3-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. [4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]BORONIC ACID | 915299-32-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

A Senior Application Scientist's Guide to 4-Cyano-3-(trifluoromethyl)phenylboronic Acid in Modern Medicinal Chemistry

Abstract